Chemical structure and physical properties of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime
Chemical structure and physical properties of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Deconstructing the Molecule
3-Oxo-3-(1-pyrrolidinyl)propionamidoxime is a multifaceted organic molecule with the chemical formula C₇H₁₃N₃O₂ and a molecular weight of 171.20 g/mol .[1] Its structure is characterized by three key functional moieties, each contributing to its overall chemical behavior and potential biological activity:
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The Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring is a prevalent scaffold in a multitude of natural products and synthetic drugs.[1][2][3][4] This ring system is known for its conformational flexibility and its ability to engage in various intermolecular interactions, often serving as a crucial component for receptor binding.[1][3] The nitrogen atom within the ring imparts basicity and nucleophilicity to the parent structure.[5][6]
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The N-Acyl Group: The pyrrolidine nitrogen is acylated, forming a tertiary amide. This N-acyl linkage significantly influences the electronic properties of the pyrrolidine nitrogen, reducing its basicity due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group.[7] This modification is a common strategy in medicinal chemistry to modulate the physicochemical properties of amine-containing compounds.
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The Propionamidoxime Chain: This portion of the molecule features a three-carbon chain with a terminal amidoxime group. Amidoximes are recognized as versatile functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[8] They are also known to be potent nucleophiles and can coordinate with metal ions.[9]
The amalgamation of these three components suggests a molecule with a unique profile of polarity, hydrogen bonding capability, and potential for diverse chemical interactions.
Predicted Physicochemical Properties
Based on the constituent functional groups and data from analogous structures, the following physicochemical properties for 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime can be predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Similar N-acyl pyrrolidines and amidoximes are typically solids at room temperature. |
| Melting Point | Moderately high | The presence of multiple hydrogen bond donors and acceptors (amide and amidoxime groups) would lead to strong intermolecular forces. |
| Boiling Point | High, likely decomposes before boiling at atmospheric pressure | The molecular weight and polar functional groups suggest a high boiling point. Thermal instability is common in complex organic molecules. |
| Solubility | Soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in nonpolar solvents (e.g., hexanes). Moderate water solubility. | The pyrrolidine ring contributes to some lipophilicity, while the amide and amidoxime groups enhance polarity and hydrogen bonding potential, allowing for solubility in a range of polar solvents. |
| pKa | The amidoxime group will have both an acidic proton (on the oxime oxygen) and a basic nitrogen. The pyrrolidine nitrogen is a weak base due to acylation. | The pKa of the oxime proton is expected to be in the range of 10-12, while the amidino nitrogen will be weakly basic. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime can be envisioned starting from the commercially available precursor, 3-Oxo-3-(1-pyrrolidinyl)propanenitrile.[10][11] The proposed two-step synthesis is outlined below.
Workflow for the Synthesis of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of 3-Oxo-3-(1-pyrrolidinyl)propanenitrile (Precursor)
While this precursor is commercially available, a standard laboratory synthesis would involve the acylation of pyrrolidine with a suitable cyanoacetic acid derivative. A common method is the use of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation between the carboxylic acid of a cyanoacetic acid derivative and the secondary amine of pyrrolidine.
Step 2: Synthesis of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime from the Nitrile Precursor
This conversion is a well-established method for the synthesis of amidoximes.[8]
Materials:
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3-Oxo-3-(1-pyrrolidinyl)propanenitrile
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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A base (e.g., sodium carbonate, triethylamine)
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Ethanol or Methanol (as solvent)
Procedure:
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Dissolve 3-Oxo-3-(1-pyrrolidinyl)propanenitrile in ethanol in a round-bottom flask.
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In a separate container, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with an equivalent amount of a suitable base (e.g., sodium carbonate) in ethanol.
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Add the hydroxylamine solution to the nitrile solution.
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The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.[8] Reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime.
Predicted Spectroscopic Characteristics
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The expected key features in each spectrum are detailed below.
¹H NMR Spectroscopy
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Pyrrolidine Protons: Complex multiplets are expected in the upfield region (δ 1.8-3.6 ppm) corresponding to the eight protons of the pyrrolidine ring. The two protons adjacent to the nitrogen will be deshielded and appear further downfield compared to the other two sets of protons.
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Methylene Protons (CH₂): A singlet is expected for the methylene protons situated between the two carbonyl-like groups (the amide and the amidoxime), likely in the range of δ 3.0-3.5 ppm.
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Amidoxime Protons (NH₂ and OH): Two broad singlets are anticipated for the amino (NH₂) and hydroxyl (OH) protons of the amidoxime group. Their chemical shifts can be variable and are dependent on the solvent and concentration. These peaks will be exchangeable with D₂O.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): A signal in the downfield region, around δ 165-175 ppm, is characteristic of the amide carbonyl carbon.
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Amidoxime Carbon (C=NOH): The carbon of the amidoxime group is expected to resonate in the range of δ 145-155 ppm.
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Pyrrolidine Carbons: Four signals in the aliphatic region (δ 20-60 ppm) corresponding to the four distinct carbon atoms of the pyrrolidine ring. The carbons attached to the nitrogen will be further downfield.
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Methylene Carbon (CH₂): A signal for the methylene carbon adjacent to the amide carbonyl and the amidoxime group is expected around δ 30-40 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the hydroxyl group of the amidoxime.
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N-H Stretch: One or two sharp peaks in the 3200-3400 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the amino group of the amidoxime.
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C=O Stretch (Amide I band): A strong, sharp absorption peak around 1630-1680 cm⁻¹ is a characteristic feature of the tertiary amide carbonyl group.[7]
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C=N Stretch: An absorption band in the region of 1640-1690 cm⁻¹ corresponding to the carbon-nitrogen double bond of the amidoxime.
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 172.11. Fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O) or ammonia (NH₃) from the amidoxime moiety, and cleavage of the acyl-nitrogen bond.
Potential Applications and Biological Relevance
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][3][4][12] Pyrrolidine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[2][3][4]
The incorporation of an amidoxime group further enhances the potential of this molecule. Amidoximes are known to act as nitric oxide (NO) donors and can serve as bioisosteric replacements for carboxylic acids, potentially improving pharmacokinetic properties.[8]
Given these structural features, 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime and its derivatives could be of significant interest for:
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Drug Discovery: As a scaffold for the development of novel therapeutic agents targeting a range of diseases.
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Enzyme Inhibition Studies: The molecule's functional groups could interact with the active sites of various enzymes.
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Coordination Chemistry: The amidoxime moiety can act as a chelating agent for various metal ions, opening avenues for applications in catalysis and materials science.
Conclusion
While 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime remains a largely unexplored chemical entity, a thorough analysis of its structural components allows for a robust prediction of its physicochemical properties, spectroscopic signatures, and a viable synthetic strategy. The convergence of the pharmacologically privileged pyrrolidine ring with the versatile amidoxime functionality makes this molecule and its potential derivatives promising candidates for further investigation in the fields of medicinal chemistry and materials science. The experimental validation of the predictions and protocols outlined in this guide will be a crucial next step in unlocking the full potential of this intriguing compound.
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